molecular formula C18H26FN5O B2596146 5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine CAS No. 2415502-96-2

5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine

Cat. No.: B2596146
CAS No.: 2415502-96-2
M. Wt: 347.438
InChI Key: LETDNMCLCHQBHQ-UHFFFAOYSA-N
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Description

5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom at the 5th position of the pyrimidine ring, a piperidine ring, and a piperazine ring with a but-2-yn-1-yloxy substituent. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Piperazine Ring: The piperazine ring with the but-2-yn-1-yloxy substituent can be introduced through a nucleophilic substitution reaction using a suitable piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets.

    Biochemistry: The compound is used to study enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the piperidine and piperazine rings contribute to its overall stability and bioavailability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one: This compound shares structural similarities with the presence of a fluorine atom and piperazine ring.

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with a piperazine ring, used as an acetylcholinesterase inhibitor.

Uniqueness

5-Fluoro-4-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the but-2-yn-1-yloxy substituent and the specific arrangement of the piperidine and piperazine rings contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

5-fluoro-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN5O/c1-22-9-11-23(12-10-22)6-2-3-13-25-16-4-7-24(8-5-16)18-17(19)14-20-15-21-18/h14-16H,4-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETDNMCLCHQBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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